molecular formula C23H21F3N4O2 B299267 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer B299267
Molekulargewicht: 442.4 g/mol
InChI-Schlüssel: VKKHNUIAPMIHJF-UVHMKAGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFA-DAPT, is a small molecule inhibitor that is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic applications in treating Alzheimer's disease, cancer, and other diseases.

Wirkmechanismus

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide works by inhibiting gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides and other proteins. By inhibiting gamma-secretase, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of amyloid beta peptides and other proteins that are involved in disease processes.
Biochemical and Physiological Effects
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In animal models of Alzheimer's disease, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides, improve cognitive function, and reduce neuroinflammation. In animal models of cancer, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis, or the formation of new blood vessels.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in treating Alzheimer's disease and cancer. However, 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some limitations for lab experiments. It is a potent inhibitor of gamma-secretase and can have off-target effects on other proteins. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in treating Alzheimer's disease and cancer. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its off-target effects on other proteins and pathways. Understanding its off-target effects can help researchers develop more specific inhibitors that have fewer side effects. Finally, researchers can investigate the potential of 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide as a tool for studying the role of gamma-secretase and other proteins in disease processes.

Synthesemethoden

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 3-(trifluoromethyl)benzoyl chloride to form 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis method is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides in the brain. Amyloid beta peptides are known to accumulate in the brains of Alzheimer's disease patients, leading to neurodegeneration and cognitive decline. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the production of amyloid beta peptides and improve cognitive function in animal models of Alzheimer's disease.
2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. 2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.

Eigenschaften

Produktname

2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Molekularformel

C23H21F3N4O2

Molekulargewicht

442.4 g/mol

IUPAC-Name

N//'-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C23H21F3N4O2/c1-14-7-9-20(10-8-14)30-15(2)11-17(16(30)3)13-27-29-22(32)21(31)28-19-6-4-5-18(12-19)23(24,25)26/h4-13H,1-3H3,(H,28,31)(H,29,32)/b27-13+

InChI-Schlüssel

VKKHNUIAPMIHJF-UVHMKAGCSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.